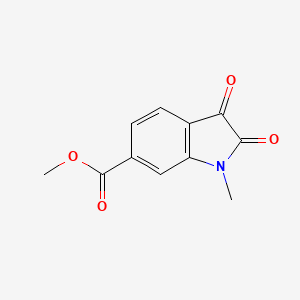

Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate

Description

Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate is a heterocyclic compound featuring an indoline backbone substituted with two ketone groups at positions 2 and 3, a methyl group at position 1, and a methyl ester at position 4. This compound is synthesized via oxidation of methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate using potassium permanganate in DMF, yielding a 71.3% product with a melting point exceeding 200°C . Its structural characterization by $ ^1H $-NMR (DMSO-$ d_6 $) reveals distinct signals for the methyl groups (δ 2.85 and 4.03) and aromatic protons (δ 7.37–8.79), confirming the dioxoindoline framework .

Properties

Molecular Formula |

C11H9NO4 |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

methyl 1-methyl-2,3-dioxoindole-6-carboxylate |

InChI |

InChI=1S/C11H9NO4/c1-12-8-5-6(11(15)16-2)3-4-7(8)9(13)10(12)14/h3-5H,1-2H3 |

InChI Key |

NGIRIUDWRXAUHZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)OC)C(=O)C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as indole or its derivatives.

Oxidation: The indole ring undergoes oxidation to introduce the dioxo functionality.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions are optimized to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Nucleophilic Additions at Carbonyl Groups

The 2,3-dioxo moiety undergoes nucleophilic attacks, enabling diverse functionalization:

Reaction with Amines

-

Example : Condensation with hydrazines to form hydrazones.

-

Conditions : Ethanol, reflux (6–8 hours).

-

Outcome : Formation of Schiff base derivatives with potential bioactivity.

Grignard Reagent Addition

-

Example : Reaction with methylmagnesium bromide.

-

Site Selectivity : Attack occurs preferentially at the 3-keto group due to steric and electronic factors .

-

Product : Tertiary alcohol intermediate, which can dehydrate to form α,β-unsaturated ketones.

Cyclization and Dimerization Reactions

The compound participates in cycloaddition and dimerization processes:

Dimerization via 1,3-Dipolar Cycloaddition

-

Reagents : Proline (catalyst), polar solvents (methanol/dioxane).

-

Outcome : Formation of spiro-dimeric structures with regio- and stereoselectivity.

Mechanistic Insight :

Density functional theory (DFT) studies reveal a polar transition state stabilized by methanol, lowering activation energy (ΔEₐ) by 12–15 kcal/mol compared to nonpolar solvents .

Palladium-Catalyzed Carbonylation

-

Catalyst : Pd(II) complexes.

-

Conditions : CO atmosphere, 80–100°C.

-

Product : Quinoline-2,3-dione derivatives via insertion of CO into the indoline framework .

Hydrolysis and Ester Functionalization

The methyl ester group undergoes hydrolysis under acidic/basic conditions:

Acidic Hydrolysis

-

Reagents : HCl (concentrated), H₂O.

-

Conditions : Reflux, 4–6 hours.

-

Product : 1-Methyl-2,3-dioxoindoline-6-carboxylic acid.

Basic Hydrolysis

-

Reagents : NaOH (aqueous).

-

Conditions : Room temperature, 2 hours.

-

Yield : >85%.

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes substitution reactions:

Nitration

-

Reagents : HNO₃/H₂SO₄.

-

Application : Intermediate for nitro-reduction to amines.

Halogenation

-

Example : Bromination using N-bromosuccinimide (NBS).

-

Product : 5-Bromo derivative (yield: 72%).

Comparative Reactivity Table

Mechanistic and Computational Insights

-

DFT Studies : The 3-keto group exhibits higher electrophilicity (Fukui indices: f⁻ = 0.15 vs. f⁻ = 0.09 for 2-keto), directing nucleophilic attacks .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and heterocyclic frameworks. Further studies exploring its catalytic asymmetric reactions or photochemical transformations are warranted.

Scientific Research Applications

Chemistry: In chemistry, Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its derivatives are being explored for their therapeutic potential in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the biological or chemical context in which it is used. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting differences in functional groups, substituent positions, and physicochemical properties:

Functional Group and Reactivity Comparisons

- Dioxo vs. Mono-oxo Groups: The presence of 2,3-diketones in the target compound enhances electrophilicity at these positions, facilitating nucleophilic additions or condensations, as seen in cobalt-catalyzed C–H functionalization reactions . In contrast, mono-oxo analogs (e.g., Methyl 2-oxoindoline-6-carboxylate) exhibit reduced reactivity due to fewer electron-withdrawing groups .

- Ester vs. Acid Derivatives : The methyl ester in the target compound improves lipid solubility compared to the free acid (2,3-dioxoindoline-6-carboxylic acid), which has a predicted pKa of 3.31 and higher aqueous solubility .

- Substituent Position Effects : Positional isomers, such as Methyl 2,3-dioxoindoline-7-carboxylate, show distinct electronic and steric profiles, influencing their utility in synthetic pathways .

Biological Activity

Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a complex molecular structure that contributes to its biological activity. The compound's molecular formula is , and it features both a dioxo and a carboxylate functional group, which are crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity :

- Anti-inflammatory Effects :

- Antitumor Activity :

Case Studies

- SARS-CoV-2 Protease Inhibition :

- Anti-tuberculosis Activity :

- Cytotoxicity in Cancer Cells :

Data Tables

Q & A

Q. What role does the dioxoindoline moiety play in modulating biological target selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.